molecular formula C9H10N2O B11920893 2H-Indazole, 3-methoxy-2-methyl- CAS No. 185553-71-3

2H-Indazole, 3-methoxy-2-methyl-

Cat. No.: B11920893
CAS No.: 185553-71-3
M. Wt: 162.19 g/mol
InChI Key: VECDNFFDJXCIRR-UHFFFAOYSA-N
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Description

3-methoxy-2-methyl-2H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-2-methyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-methyl-3-nitroaniline with appropriate reagents. For instance, the reduction of 2-methyl-3-nitroaniline followed by cyclization can yield the desired indazole derivative . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cyclization of suitable precursors .

Industrial Production Methods: Industrial production of 3-methoxy-2-methyl-2H-indazole typically involves optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-methoxy-2-methyl-2H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-methoxy-2-methyl-2H-indazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .

Industry: The compound finds applications in the development of new materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 3-methoxy-2-methyl-2H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound can modulate signaling pathways, such as those involved in cell proliferation and inflammation .

Comparison with Similar Compounds

  • 2-methyl-2H-indazole
  • 3-methoxy-2H-indazole
  • 2-methyl-1H-indazole

Comparison: 3-methoxy-2-methyl-2H-indazole is unique due to the presence of both methoxy and methyl groups on the indazole ring. This combination of substituents can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

3-methoxy-2-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-9(12-2)7-5-3-4-6-8(7)10-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECDNFFDJXCIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445623
Record name 2H-Indazole, 3-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185553-71-3
Record name 2H-Indazole, 3-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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